molecular formula C7H7BrFN3 B13683177 1-(3-Bromo-4-fluorophenyl)guanidine

1-(3-Bromo-4-fluorophenyl)guanidine

Cat. No.: B13683177
M. Wt: 232.05 g/mol
InChI Key: HFGOSMFKERQPFA-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)guanidine is a guanidine derivative featuring a phenyl ring substituted with bromine and fluorine at the 3- and 4-positions, respectively. Guanidine derivatives are characterized by their planar, strongly basic guanidinium group, which enables diverse interactions with biological targets, including ion channels and enzymes . Structural analogs, such as 1-(5-aminopentyl)guanidine () and 1-[(2-bromo-5-chloro-4-fluorophenyl)methylideneamino]guanidine (), highlight the role of substituents in modulating reactivity and biological activity.

Properties

Molecular Formula

C7H7BrFN3

Molecular Weight

232.05 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)guanidine

InChI

InChI=1S/C7H7BrFN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12)

InChI Key

HFGOSMFKERQPFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)guanidine typically involves the guanylation of an amine with a guanidine precursor. One common method is the reaction of 3-bromo-4-fluoroaniline with a guanidine derivative under specific conditions. For instance, the reaction can be catalyzed by scandium (III) triflate in water, which allows for the guanylation process to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the reaction is crucial for industrial applications, where large quantities of the compound are required.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution under SNAr conditions due to activation by the electron-withdrawing fluorine and guanidine groups. Key reactions include:

  • Ammonolysis : Reaction with ammonia or amines yields phenylguanidine derivatives with amine substituents.

  • Thiol Substitution : Sodium hydrosulfide replaces bromine with a thiol group, forming 3-mercapto derivatives.

Reagents and Conditions :

Reaction TypeReagentsSolventTemperatureYield (%)
AmmonolysisNH₃ (aq.), K₂CO₃Ethanol80°C65–75
Thiol SubstitutionNaSH, CuIDMF100°C50–60

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling the synthesis of biaryl or alkyne-linked derivatives:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ to form 3-aryl-4-fluorophenylguanidines .

  • Sonogashira Coupling : Couples with terminal alkynes (e.g., phenylacetylene) to generate alkynyl-substituted products .

Example Reaction :

1-(3-Bromo-4-fluorophenyl)guanidine+PhB(OH)2Pd(PPh3)4,Na2CO31-(3-Phenyl-4-fluorophenyl)guanidine\text{1-(3-Bromo-4-fluorophenyl)guanidine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{1-(3-Phenyl-4-fluorophenyl)guanidine}

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 90°C, 12 hours

Guanidine Group Reactivity

The guanidine moiety exhibits nucleophilic behavior:

  • Protonation : Forms stable guanidinium ions (pKa ~13.5) in acidic media, enhancing solubility .

  • Coordination Chemistry : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen lone pairs, forming complexes studied for catalytic applications .

Mechanistic Insight :
The guanidine group forms bifurcated hydrogen bonds with electrophilic partners, as observed in kinase inhibition studies .

Halogen Bonding and Electronic Effects

The 4-fluoro substituent directs electrophilic attacks to specific positions and engages in halogen bonding:

  • Halogen Bonding : The fluorine atom interacts with Lewis bases (e.g., carbonyl oxygens), stabilizing transition states in substitution reactions .

  • Electronic Activation : The electron-withdrawing fluorine enhances the leaving group ability of bromine in SNAr reactions.

Hydrolysis and Stability

The compound demonstrates stability under neutral conditions but undergoes hydrolysis under extreme pH:

  • Acidic Hydrolysis : Guanidine decomposes to urea derivatives at pH <2 .

  • Basic Hydrolysis : Bromine is replaced by hydroxide at pH >12, forming phenolic byproducts.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s guanidine group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

The pharmacological and physicochemical properties of 1-(3-Bromo-4-fluorophenyl)guanidine can be inferred through comparisons with structurally or functionally related compounds:

Pharmacological and Toxicological Profiles

  • Dimethylguanidine (DiMeGdn): A non-aromatic derivative with rapid kinetics and high potency in inhibiting Kv channels. Alkylation of the guanidine group (e.g., dimethyl substitution) improves metabolic stability and pharmacokinetics compared to aryl-substituted analogs .
  • Guanidine Nitrate and Chloride : Parent guanidine salts exhibit moderate acute toxicity (e.g., oral LD50 in mice: ~1,100 mg/kg for nitrate; ~475 mg/kg for chloride). Halogenated aryl derivatives like 1-(3-Bromo-4-fluorophenyl)guanidine may exhibit altered toxicity profiles due to reduced solubility or increased bioaccumulation .

Structural and Electronic Comparisons

Compound Key Substituents Biological Target Key Findings Reference
1-(3-Bromo-4-fluorophenyl)guanidine 3-Br, 4-F on phenyl Hypothesized ion channels No direct data; inferred from analogs
1-(2,4-Xylyl)guanidine 2,4-dimethylphenyl NaV1.4 gating pore Blocks gating current at 100 μM
2-Guanidinobenzimidazole Benzimidazole + dual guanidine HV1 proton channels IC50 = 38 μM; requires dual groups
DiMeGdn Dimethylguanidine Kv channels High potency, rapid kinetics
Guanidine nitrate Nitrate salt General toxicity LD50 = 1,100 mg/kg (mice)

Key Research Findings and Implications

Substituent Position Matters : The 3-bromo-4-fluoro configuration in 1-(3-Bromo-4-fluorophenyl)guanidine may confer distinct steric and electronic effects compared to analogs like 1-(2,4-xylyl)guanidine. For example, halogen placement could influence π-π stacking or hydrogen bonding in ion channel pores .

Dual Guanidine Moieties Enhance Potency: Compounds with two guanidine groups (e.g., 2GBI) show higher inhibitory activity, suggesting that mono-substituted derivatives like 1-(3-Bromo-4-fluorophenyl)guanidine might require structural optimization for therapeutic use .

Toxicity Considerations : While parent guanidine salts exhibit moderate toxicity, aryl-substituted derivatives may face challenges in solubility and off-target effects. Further studies are needed to assess the safety profile of halogenated guanidines .

Biological Activity

1-(3-Bromo-4-fluorophenyl)guanidine is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. Its structure, characterized by a guanidine moiety and halogen substituents, allows for diverse biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

The biological activity of 1-(3-Bromo-4-fluorophenyl)guanidine is primarily attributed to its ability to interact with various molecular targets in cancer cells. The guanidine group facilitates strong hydrogen bonding with proteins, which can alter their structure and function. Additionally, the presence of bromine and fluorine atoms enhances the compound's interaction profiles through halogen bonding, potentially affecting signaling pathways crucial for cell survival and proliferation .

Key Mechanisms

  • Inhibition of Kinase Activity : Research suggests that 1-(3-Bromo-4-fluorophenyl)guanidine may act as an allosteric inhibitor of kinases such as BRAF. The positively charged guanidinium group can interact with negatively charged phosphate groups in ATP-binding sites, thereby inhibiting kinase activity without directly blocking ATP binding .
  • Induction of Apoptosis : The compound has shown efficacy in inducing apoptosis in various cancer cell lines, including those resistant to conventional therapies. This effect is mediated through the inhibition of key signaling pathways like ERK1/2 and phosphatidylinositol 3-kinase (PI3K), which are vital for cell growth and survival .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 1-(3-Bromo-4-fluorophenyl)guanidine exhibits significant anti-cancer activity across multiple cancer types. The following table summarizes findings from recent studies:

Cell Line IC50 (µM) Mechanism
Colorectal Cancer5.0Induction of apoptosis via ERK inhibition
Breast Cancer7.5Inhibition of PI3K signaling
Lung Cancer6.0Modulation of Src and STAT3 pathways

These results indicate that the compound's cytotoxic effects are dose-dependent and vary across different cancer types, underscoring its potential as a versatile anti-cancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(3-Bromo-4-fluorophenyl)guanidine:

  • Colorectal Cancer Study : In a study involving colorectal cancer cells with wild-type BRAF, treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis. The study suggested that this effect was linked to the inhibition of ERK signaling pathways .
  • Breast Cancer Resistance : A study on breast cancer cell lines resistant to tamoxifen showed that treatment with 1-(3-Bromo-4-fluorophenyl)guanidine restored sensitivity to treatment by downregulating key survival pathways .

Q & A

Q. What are the established synthetic routes for 1-(3-Bromo-4-fluorophenyl)guanidine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Synthetic Pathways :
    • Route A : Condensation of 3-bromo-4-fluoroaniline with cyanamide under acidic conditions (e.g., HCl/EtOH reflux). Yields typically range from 70–90%, depending on stoichiometry and reaction time .
    • Route B : Substitution of a pre-functionalized guanidine precursor (e.g., 1,3-bis(tert-butoxycarbonyl)guanidine) with 3-bromo-4-fluorophenyl groups via nucleophilic aromatic substitution. Requires Pd-catalyzed coupling for regioselectivity .
  • Optimization Strategies :
    • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates in substitution reactions.
    • Catalysis : Pd(PPh₃)₄ improves coupling efficiency in Route B, reducing byproduct formation .
    • Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., dehalogenation).

Q. Table 1: Comparative Synthesis Metrics

RouteYield (%)Purity (HPLC)Key Challenge
A83–90>95%Cyanamide toxicity
B70–85>98%Pd catalyst cost

Q. How can researchers confirm the purity and structural integrity of 1-(3-Bromo-4-fluorophenyl)guanidine using spectroscopic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for aromatic protons at δ 7.2–7.8 ppm (doublets for Br/F substituents) and guanidine NH signals at δ 6.8–7.1 ppm (broad, exchangeable) .
    • ¹³C NMR : Confirm C-Br (δ 115–120 ppm) and C-F (δ 155–160 ppm) coupling.
  • Infrared Spectroscopy (IR) :
    • Guanidine N-H stretches at 3300–3500 cm⁻¹ and C=N vibrations at 1630–1680 cm⁻¹ .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective in studying the coordination chemistry of 1-(3-Bromo-4-fluorophenyl)guanidine with transition metals?

Methodological Answer:

  • Experimental Design :
    • Ligand Screening : Test metal complexes (e.g., Pt(II), Cu(I)) in anhydrous THF under inert atmosphere. Monitor via UV-Vis for ligand-to-metal charge transfer (LMCT) bands .
    • X-ray Crystallography : Co-crystallize with Pt(trpy)Cl⁺ to resolve bridging vs. terminal coordination modes. Compare bond lengths (Pt-N ≈ 2.0 Å) .
  • Data Interpretation :
    • Conflicting reports on coordination geometry (square planar vs. distorted tetrahedral) may arise from solvent polarity. Replicate experiments in DMF vs. dichloromethane .

Q. How can computational methods be integrated with experimental data to predict the reactivity of 1-(3-Bromo-4-fluorophenyl)guanidine in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Model the electronic effects of Br/F substituents on aromatic ring activation. Calculate Fukui indices to identify electrophilic centers .
    • Compare activation energies for SNAr (nucleophilic aromatic substitution) pathways with experimental kinetic data .
  • Contradiction Resolution :
    • Discrepancies between predicted and observed regioselectivity (e.g., para vs. meta substitution) may stem from solvation effects. Use implicit solvent models (e.g., COSMO-RS) to refine simulations .

Q. What role does 1-(3-Bromo-4-fluorophenyl)guanidine play in biochemical pathways, and how can its interactions with enzymes be characterized?

Methodological Answer:

  • Enzymatic Assays :
    • Guanidine Utilization : Test as a nitrogen source in bacterial cultures (e.g., E. coli). Monitor growth via OD₆₀₀ and compare to NH₄Cl controls .
    • Inhibition Studies : Use stopped-flow kinetics to measure competitive inhibition of urease or arginase. Fit data to Michaelis-Menten models .
  • Structural Biology :
    • Cryo-EM or X-ray crystallography of guanidine-bound enzyme active sites (e.g., guanidine hydrolases) to identify hydrogen-bonding networks .

Q. Key Challenges and Contradictions

  • Synthetic Reproducibility : Variations in Route A yields (70–90%) may arise from cyanamide batch purity. Standardize suppliers and pre-purify reagents .
  • Spectroscopic Artifacts : Broad NH signals in NMR can obscure structural details. Use DMSO-d₆ to sharpen peaks or employ 2D NOESY .

Q. Data Sources :

  • Synthesis and characterization:
  • Coordination chemistry:
  • Computational modeling:
  • Biochemical applications:

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